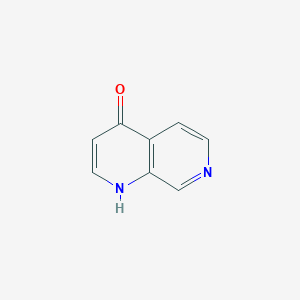

1H-1,7-naphthyridin-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1H-1,7-naphthyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c11-8-2-4-10-7-5-9-3-1-6(7)8/h1-5H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRPQAFURNDRNEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C(C1=O)C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80343427 | |

| Record name | 1H-1,7-naphthyridin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53454-31-2, 60122-51-2 | |

| Record name | 1,7-Naphthyridin-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53454-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-1,7-naphthyridin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dihydro-1,7-naphthyridin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 1H-1,7-Naphthyridin-4-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,7-naphthyridine scaffold is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This technical guide focuses on the core chemical and physical properties of the parent compound, 1H-1,7-naphthyridin-4-one. Understanding these fundamental characteristics is crucial for the design, synthesis, and development of novel therapeutics based on this privileged heterocyclic system. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated molecular pathways and experimental workflows.

Physicochemical Properties

Experimental data for the unsubstituted this compound is limited in publicly accessible literature. The following tables present a combination of predicted and available experimental data for the parent compound and closely related derivatives to provide a comprehensive overview.

General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₆N₂O | |

| Molecular Weight | 146.15 g/mol | |

| Appearance | White powder | [1] |

| Melting Point | Data not available | |

| Related Derivative: 7-Methyl-1,8-naphthyridin-4(1H)-one: 235-240 °C | [2] | |

| Boiling Point (Predicted) | 295.3 ± 40.0 °C | [1] |

| Density (Predicted) | 1.267 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 2.73 ± 0.20 | [1] |

Solubility Profile

| Solvent | Predicted Solubility |

| Water | Sparingly soluble to soluble, pH-dependent |

| Methanol, Ethanol | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Dichloromethane, Chloroform | Slightly soluble |

| Hexane, Toluene | Insoluble |

Spectroscopic Properties

Specific spectral data for this compound is not available. The following provides an expected profile based on the analysis of its derivatives and general principles of spectroscopy.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the naphthyridine core. The chemical shifts of these protons would likely appear in the aromatic region (δ 7.0-9.0 ppm). The N-H proton of the pyridone ring would likely appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: The carbon NMR spectrum will display eight distinct signals for the eight carbon atoms in the molecule. The carbonyl carbon (C=O) is expected to have the most downfield chemical shift, typically in the range of δ 160-180 ppm. The other six aromatic carbons will appear in the δ 110-160 ppm region.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the following key absorption bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (pyridone) | 3200 - 2800 | Medium, Broad |

| C-H Stretch (aromatic) | 3100 - 3000 | Medium |

| C=O Stretch (amide) | 1680 - 1640 | Strong |

| C=C and C=N Stretch | 1650 - 1450 | Medium to Strong |

UV-Vis Spectroscopy

The UV-Vis spectrum, typically recorded in a solvent like methanol or ethanol, is expected to show absorption maxima characteristic of the π-π* transitions within the aromatic naphthyridine system. For fused polycyclic 1,6-naphthyridin-4-amines, absorption maxima have been observed in the range of 344 to 448 nm.[4]

Experimental Protocols

Synthesis of the 1,7-Naphthyridin-4-one Core

A general method for the synthesis of the 1,7-naphthyridin-4-one scaffold can be adapted from the synthesis of its derivatives, such as 8-bromo-1,7-naphthyridin-4(1H)-one.[5] This typically involves a thermal cyclization of a substituted aminomethylene-dioxane-dione.

Objective: To synthesize the this compound core structure.

Materials:

-

5-{[(Pyridin-3-yl)amino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione (precursor)

-

Diphenyl ether (Ph₂O) or other high-boiling solvent

-

Heating mantle and appropriate glassware

-

Filtration apparatus

Procedure:

-

Heat a suitable volume of diphenyl ether to approximately 250 °C in a round-bottom flask equipped with a reflux condenser.

-

Add the precursor, 5-{[(pyridin-3-yl)amino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione, to the hot solvent.

-

Maintain the high temperature for a short period (e.g., 0.5-5 minutes) to effect the thermal cyclization.

-

Allow the reaction mixture to cool to room temperature.

-

The product, this compound, which is a solid, will precipitate out of the solvent.

-

Collect the solid product by filtration and wash with a suitable solvent (e.g., hexane) to remove the diphenyl ether.

-

The crude product can be further purified by recrystallization or column chromatography.

Caption: Synthetic workflow for this compound.

Determination of Aqueous Solubility (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in an aqueous buffer.

Materials:

-

This compound (solid)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

Calibrated pH meter

-

Analytical balance

-

HPLC-UV system

-

Aqueous buffer of desired pH

Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume of the aqueous buffer.

-

Seal the vials tightly.

-

Place the vials in an orbital shaker at a constant temperature (e.g., 25°C) and agitate for 24-48 hours to ensure equilibrium is reached.

-

After agitation, allow the vials to stand to let the undissolved solid settle.

-

Centrifuge the vials to further separate the solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.22 µm syringe filter.

-

Dilute the filtered solution with the mobile phase to a concentration within the calibration range of the HPLC-UV method.

-

Analyze the diluted sample by HPLC-UV to determine the concentration of the dissolved compound.

-

Calculate the solubility based on the measured concentration and the dilution factor.

Biological Context and Signaling Pathways

Derivatives of the 1,7-naphthyridine scaffold have been investigated for their potential as inhibitors of phosphodiesterase 4 (PDE4) and as tachykinin NK1 receptor antagonists.[6] Inhibition of these targets is relevant for the treatment of various inflammatory diseases and central nervous system disorders, respectively.

For instance, certain 1,7-naphthyridine derivatives have shown promise as PDE4 inhibitors for the treatment of Chronic Obstructive Pulmonary Disease (COPD).[6] PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key second messenger involved in modulating inflammatory responses. By inhibiting PDE4, these compounds increase intracellular cAMP levels, leading to a reduction in the production of pro-inflammatory mediators.

Caption: PDE4 inhibition by a 1,7-naphthyridine derivative.

References

- 1. 1,7-Naphthyridin-4(1H)-one | 60122-51-2 [amp.chemicalbook.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]

- 4. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery and Optimization of 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic Acid, an Improved PDE4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease (COPD) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and Isolation of 1H-1,7-Naphthyridin-4-one

For Immediate Release

This technical guide provides an in-depth overview of the discovery, synthesis, and isolation of the heterocyclic scaffold, 1H-1,7-naphthyridin-4-one. This document is intended for researchers, scientists, and drug development professionals interested in the chemistry and potential applications of this and related compounds. Naphthyridine cores, as a class, are recognized as privileged structures in medicinal chemistry, appearing in a wide array of biologically active molecules.[1][2]

Discovery and Foundational Syntheses

The exploration of the 1,7-naphthyridine ring system dates back to the mid-20th century. Early synthetic efforts, while not isolating the parent this compound, laid the crucial groundwork for accessing this class of heterocycles. A notable early synthesis in this family was reported in 1955, which described the preparation of several 1,7-naphthyridine derivatives.[3] One of the key methods that emerged for the synthesis of the isomeric 4-hydroxyquinolines, and by extension naphthyridinones, is the Gould-Jacobs reaction.[4][5] This reaction typically involves the condensation of an aniline (or in this case, an aminopyridine) with an alkoxymethylenemalonate ester, followed by thermal cyclization to form the fused heterocyclic ring system.[5][6][7]

Modern Synthetic Protocols

While classical methods like the Gould-Jacobs reaction provide a foundational approach, more recent methodologies offer improved yields and substrate scope. A contemporary and efficient method for the synthesis of substituted 1,7-naphthyridin-4-ones involves the thermal cyclization of a vinylogous amide intermediate derived from an aminopyridine and Meldrum's acid.[8]

Experimental Protocol: Synthesis of a 1,7-Naphthyridin-4-one Derivative

The following protocol is adapted from the synthesis of 8-bromo-1,7-naphthyridin-4(1H)-one, a close analog of the parent compound, and illustrates a modern approach to constructing the 1,7-naphthyridin-4-one core.[8]

Step 1: Synthesis of 5-{[(2-bromopyridin-3-yl)amino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione

A mixture of 3-amino-2-bromopyridine, 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid), and triethyl orthoformate in a suitable solvent such as acetonitrile is heated at reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting solid product is collected by filtration, washed, and dried to yield the intermediate ylidene.

Step 2: Thermal Cyclization to 8-bromo-1,7-naphthyridin-4(1H)-one

Diphenyl ether is preheated to approximately 250 °C. The ylidene intermediate from Step 1 is then added in one portion to the hot diphenyl ether under high-dilution conditions. The mixture is heated for a very short duration (e.g., 30 seconds), then rapidly cooled to room temperature. The precipitated solid is collected by filtration, washed with a non-polar solvent like hexane to remove the diphenyl ether, and then purified.

Isolation and Purification

The isolation and purification of this compound and its derivatives typically involve standard laboratory techniques. The choice of method depends on the scale of the reaction and the nature of the impurities.

Recrystallization: This is the most common method for purifying solid organic compounds.[9][10][11] The crude product is dissolved in a minimum amount of a hot solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature.[12] Common solvents for the recrystallization of aza-heterocycles include ethanol, ethyl acetate, and mixtures such as hexane/acetone or hexane/ethyl acetate.[13] The solution is then allowed to cool slowly, promoting the formation of pure crystals, which are subsequently isolated by filtration.[11]

Chromatography: For more challenging separations or for obtaining highly pure material, column chromatography is employed. Silica gel is a common stationary phase for the purification of aza-heterocycles.[14][15][16] The selection of the mobile phase (eluent) is critical and is typically determined by TLC analysis. A gradient of solvents, often starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is used to elute the compounds from the column based on their polarity.

Biological Activities of 1,7-Naphthyridine Derivatives

While the parent this compound is primarily a scaffold for further chemical elaboration, its derivatives have shown a wide range of biological activities, highlighting the therapeutic potential of this core structure. Various derivatives have been investigated for their utility as anticancer, anti-inflammatory, and central nervous system (CNS) active agents.[17] For instance, certain 1,7-naphthyridine derivatives have been identified as potent inhibitors of protein kinases, which are crucial targets in cancer therapy.[18]

Quantitative Data on 1,7-Naphthyridine Derivatives

| Compound Class | Target | Activity (IC₅₀) | Disease Area | Reference |

| 2,4-disubstituted-1,7-naphthyridines | PIP4K2A | Varies | Cancer | [17] |

| 1,7-naphthyridine 1-oxides | p38 MAP kinase | Varies | Inflammatory Diseases | [17] |

| Axially chiral 1,7-naphthyridine-6-carboxamides | Tachykinin NK1 receptor | Varies | CNS Disorders | [17] |

Signaling Pathways and Experimental Workflows

To visualize the processes involved in the synthesis and potential mechanism of action of 1,7-naphthyridin-4-one derivatives, the following diagrams are provided.

Caption: A generalized workflow for the synthesis of this compound derivatives.

Caption: Representative signaling pathway showing kinase inhibition by a 1,7-naphthyridinone derivative.

Caption: Logical workflow for the isolation and purification of this compound.

References

- 1. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. electronicsandbooks.com [electronicsandbooks.com]

- 4. Gould-Jacobs Reaction [drugfuture.com]

- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 6. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. people.chem.umass.edu [people.chem.umass.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

- 12. youtube.com [youtube.com]

- 13. Tips & Tricks [chem.rochester.edu]

- 14. Modular synthesis of unsaturated aza-heterocycles via copper catalyzed multicomponent cascade reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Chemodivergent Synthesis of Aza-Heterocycles with a Quarternary Carbon Center via [4 + 1] Annulation between Azoalkenes and α-Bromo Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 1H-1,7-Naphthyridin-4-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the heterocyclic compound 1H-1,7-naphthyridin-4-one. The information presented is essential for the identification, characterization, and quality control of this compound in research and development settings. This document summarizes available proton nuclear magnetic resonance (¹H NMR), carbon-13 nuclear magnetic resonance (¹³C NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Spectroscopic Data Summary

Table 1: ¹H NMR Spectroscopic Data

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | Data not available | - | - |

| H-3 | Data not available | - | - |

| H-5 | Data not available | - | - |

| H-6 | Data not available | - | - |

| H-8 | Data not available | - | - |

| N1-H | Data not available | - | - |

Note: Specific experimental ¹H NMR data for this compound was not found in the reviewed literature. The table is provided as a template for expected proton signals.

Table 2: ¹³C NMR Spectroscopic Data

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | Data not available |

| C-3 | Data not available |

| C-4 | Data not available |

| C-4a | Data not available |

| C-5 | Data not available |

| C-6 | Data not available |

| C-8 | Data not available |

| C-8a | Data not available |

Note: Specific experimental ¹³C NMR data for this compound was not found in the reviewed literature. The table is provided as a template for expected carbon signals.

Table 3: Infrared (IR) Spectroscopy Data

| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) |

| N-H | Stretching | 3300 - 3500 |

| C=O (Amide) | Stretching | 1650 - 1690 |

| C=C / C=N | Stretching | 1500 - 1650 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H | Bending | 675 - 1000 |

Note: The data presented are typical absorption ranges for the functional groups present in the molecule.

Table 4: Mass Spectrometry (MS) Data

| Ion | m/z (Mass-to-Charge Ratio) |

| [M+H]⁺ | 147.0553 |

| [M+Na]⁺ | 169.0372 |

| [M-H]⁻ | 145.0407 |

Note: The predicted m/z values are based on the molecular formula C₈H₆N₂O.[2]

Experimental Protocols

Detailed experimental methodologies are crucial for the reproduction and verification of spectroscopic data. The following sections outline the typical procedures for acquiring NMR, IR, and MS spectra for compounds similar to this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).

-

Filter the solution through a pipette with a cotton or glass wool plug into a clean, dry 5 mm NMR tube.

-

Ensure the final sample height in the tube is approximately 4-5 cm.

Instrumentation and Data Acquisition:

-

Spectrometer: A 300, 400, or 500 MHz NMR spectrometer is typically used.

-

¹H NMR:

-

A standard pulse program is used to acquire the proton spectrum.

-

The spectral width is set to cover the expected range of chemical shifts (typically 0-12 ppm).

-

A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR:

-

A proton-decoupled pulse program is used to acquire the carbon spectrum.

-

The spectral width is set to cover the expected range of chemical shifts (typically 0-200 ppm).

-

A longer acquisition time and a higher number of scans are generally required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

Sample Preparation (Solid State):

-

KBr Pellet Method:

-

Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the powder into a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Attenuated Total Reflectance (ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

A background spectrum of the empty sample holder (or clean ATR crystal) is recorded first.

-

The sample is then placed in the beam path, and the sample spectrum is recorded.

-

The final spectrum is typically presented as transmittance or absorbance versus wavenumber (cm⁻¹). The typical range for organic compounds is 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

The concentration is typically in the range of µg/mL to ng/mL depending on the ionization technique and instrument sensitivity.

Instrumentation and Data Acquisition:

-

Ionization Techniques:

-

Electrospray Ionization (ESI): Suitable for polar and thermally labile molecules. The sample solution is introduced into the mass spectrometer via an electrospray source, where ions are generated.

-

Electron Ionization (EI): Suitable for volatile and thermally stable compounds. The sample is introduced into the vacuum of the mass spectrometer and bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

-

Mass Analyzer: Common mass analyzers include quadrupole, time-of-flight (TOF), and Orbitrap.

-

The mass spectrum is recorded, plotting the relative abundance of ions as a function of their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

References

An In-depth Technical Guide to Natural Products Containing the 1,7-Naphthyridine Core

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of naturally occurring compounds featuring the 1,7-naphthyridine scaffold, a heterocyclic aromatic structure that has garnered significant interest in medicinal chemistry due to its diverse and potent biological activities. This document details the isolation, structural elucidation, and biological evaluation of key 1,7-naphthyridine-containing natural products, with a focus on their anticancer and anti-inflammatory properties. Experimental protocols for pivotal assays are provided, alongside visualizations of relevant signaling pathways to facilitate a deeper understanding of their mechanisms of action.

Featured Natural Products with a 1,7-Naphthyridine Core

Two prominent examples of natural products containing the 1,7-naphthyridine core are the bisindole alkaloid Bisleuconothine A, isolated from the plant Leuconotis griffithii, and a novel benzo[f][1][2]naphthyridine derivative produced by the mangrove-derived bacterium Streptomyces albogriseolus.

Bisleuconothine A

Bisleuconothine A is a complex bisindole alkaloid that incorporates an eburnane-aspidosperma type skeleton.[3] Its intricate structure has been elucidated using 2D NMR spectroscopy and X-ray crystallography.[3] This natural product has demonstrated significant antiproliferative activity against a range of human cancer cell lines.[3]

1-N-methyl-3-methylamino-[N-butanoic acid-3'-(9'-methyl-8'-propen-7'-one)-amide]-benzo[f][1][2]naphthyridine-2-one

Isolated from the fermentation broth of Streptomyces albogriseolus, this novel benzo[f][1][2]naphthyridine derivative represents a new class of microbial metabolites.[1] Its structure was determined through extensive spectroscopic analysis.[1] Preliminary studies have indicated its potential as a cytotoxic agent.

Biological Activities and Mechanisms of Action

Natural products containing the 1,7-naphthyridine core exhibit a range of biological activities, with anticancer and anti-inflammatory effects being the most prominent.

Anticancer Activity

Bisleuconothine A has been identified as a potent inhibitor of the Wnt/β-catenin signaling pathway, a critical pathway often dysregulated in various cancers, particularly colorectal cancer.[4][5] It promotes the phosphorylation of β-catenin, leading to its degradation and preventing its translocation to the nucleus, thereby inhibiting the transcription of Wnt target genes.[4][5] This activity results in the induction of apoptosis in cancer cells.

The benzo[f][1][2]naphthyridine derivative from Streptomyces albogriseolus has shown cytotoxic potency against the HGC-27 human stomach carcinoma cell line.

The quantitative anticancer activities of these compounds are summarized in the table below.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Bisleuconothine A | SW480 (colon) | 2.74 | [3] |

| HCT116 (colon) | 3.18 | [3] | |

| HT29 (colon) | 1.09 | [3] | |

| SW620 (colon) | 3.05 | [3] |

Anti-inflammatory Activity

While specific anti-inflammatory data for Bisleuconothine A and the benzo[f][1][2]naphthyridine derivative are not extensively reported, other synthetic 1,7-naphthyridine derivatives have demonstrated potent anti-inflammatory properties. These compounds act as selective inhibitors of p38 mitogen-activated protein (MAP) kinase, a key enzyme in the inflammatory response. Inhibition of p38 MAP kinase leads to a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α).

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of 1,7-naphthyridine-containing natural products.

Isolation and Structural Elucidation

Isolation of Bisleuconothine A from Leuconotis griffithii [3]

-

Extraction: The dried and powdered bark of Leuconotis griffithii is extracted with a suitable organic solvent, such as methanol, at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity. A typical scheme would involve partitioning between n-hexane, ethyl acetate, and water.

-

Chromatography: The bioactive fractions are further purified using a combination of chromatographic techniques, including column chromatography on silica gel and high-performance liquid chromatography (HPLC), to isolate the pure compound.

-

Structural Elucidation: The structure of the isolated compound is determined using a suite of spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) and high-resolution mass spectrometry (HRMS). The absolute stereochemistry is often confirmed by X-ray crystallography.[3][6][7]

Isolation of 1-N-methyl-3-methylamino-[N-butanoic acid-3'-(9'-methyl-8'-propen-7'-one)-amide]-benzo[f][1][2]naphthyridine-2-one from Streptomyces albogriseolus [1]

-

Fermentation: The Streptomyces albogriseolus strain is cultured in a suitable liquid medium under optimized conditions to promote the production of secondary metabolites.

-

Extraction: The culture broth is centrifuged to separate the mycelium from the supernatant. The supernatant is then extracted with an organic solvent like ethyl acetate.

-

Purification: The crude extract is purified using a series of chromatographic techniques, including silica gel column chromatography and preparative HPLC, to yield the pure compound.

-

Structural Elucidation: The structure is elucidated using extensive spectroscopic data analysis, including 1D and 2D NMR and HRMS.

Wnt/β-catenin Signaling Pathway Reporter Assay

This assay is used to quantify the inhibition of the Wnt signaling pathway.

-

Cell Culture: A suitable cancer cell line with an active Wnt pathway (e.g., HCT116, SW480) is cultured in a 96-well plate.

-

Transfection: The cells are transiently transfected with a reporter plasmid containing a TCF/LEF-responsive promoter driving the expression of a luciferase gene. A control plasmid with a non-responsive promoter is used for normalization.

-

Treatment: After transfection, the cells are treated with various concentrations of the test compound (e.g., Bisleuconothine A) for a specified period.

-

Luciferase Assay: The cells are lysed, and the luciferase activity is measured using a luminometer. The reduction in luciferase activity in treated cells compared to untreated controls indicates inhibition of the Wnt pathway.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a range of concentrations of the test compound for 48-72 hours.

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Biosynthetic Pathways

The biosynthesis of these complex 1,7-naphthyridine-containing natural products involves intricate enzymatic pathways.

Proposed Biosynthesis of Bisleuconothine A

Bisleuconothine A is a bisindole alkaloid, suggesting its biosynthesis originates from the combination of two indole alkaloid precursors derived from the shikimate pathway. The formation of the eburnane and aspidosperma alkaloid skeletons likely involves a series of complex cyclization and rearrangement reactions catalyzed by various enzymes, including cytochrome P450 monooxygenases.[5][8][9][10]

Biosynthesis of the Benzo[f][1][2]naphthyridine Derivative

The biosynthesis of this alkaloid in Streptomyces albogriseolus is likely governed by a dedicated biosynthetic gene cluster (BGC).[1] Preliminary bioinformatic analysis of the S. albogriseolus genome has revealed the presence of putative BGCs, including those for polyketide synthases and phenazine biosynthesis, which may be involved in the formation of the naphthyridine core and its side chain.[1][11][12][13] The pathway likely involves the assembly of a polyketide chain that undergoes cyclization and subsequent modifications, including amination and methylation, to form the final complex structure.

Signaling Pathway Diagrams

Wnt/β-catenin Signaling Pathway Inhibition

The following diagram illustrates the mechanism of Wnt/β-catenin signaling and the inhibitory action of compounds like Bisleuconothine A.

References

- 1. A Novel Benzo[f][1,7]Naphthyridine Produced by Streptomyces Albogriseolus from Mangrove Sediments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cloning and functional analysis of the naphthomycin biosynthetic gene cluster in Streptomyces sp. CS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bisleuconothine A, an eburnane-aspidosperma bisindole alkaloid from Leuconotis griffithii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. dspace.mit.edu [dspace.mit.edu]

- 6. Combining NMR and small angle X-ray scattering for the study of biomolecular structure and dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of a P450-catalyzed step in vindoline biosynthesis: a link between the aspidosperma and eburnamine alkaloids - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. Studies on the synthesis of bisindole Aspidosperma alkaloids [dspace.mit.edu]

- 10. researchgate.net [researchgate.net]

- 11. Antimicrobial Activity and Identification of the Biosynthetic Gene Cluster of X-14952B From Streptomyces sp. 135 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular Regulation of Antibiotic Biosynthesis in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Comparative Genomics and Biosynthetic Cluster Analysis of Antifungal Secondary Metabolites of Three Strains of Streptomyces albidoflavus Isolated from Rhizospheric Soils [mdpi.com]

The Rise of 1,7-Naphthyridine Derivatives in Medicinal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,7-naphthyridine scaffold, a bicyclic heteroaromatic system, has carved a significant niche in medicinal chemistry, emerging as a privileged structure in the design of novel therapeutic agents. Its unique electronic properties and rigid framework allow for precise spatial orientation of substituents, making it an attractive core for targeting a diverse range of biological entities. This technical guide provides a comprehensive overview of the burgeoning field of 1,7-naphthyridine derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways to empower further research and development.

Anticancer Activity: Targeting Key Oncogenic Pathways

1,7-Naphthyridine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a panel of cancer cell lines through various mechanisms of action.[1]

One of the most notable examples is the naturally occurring alkaloid, Bisleuconothine A, which has shown potent antiproliferative activity against several human colon cancer cell lines.[2][3] The primary mechanism of action for Bisleuconothine A is the inhibition of the Wnt signaling pathway, a critical pathway frequently dysregulated in colorectal and other cancers.[2][4][5] By promoting the phosphorylation and subsequent degradation of β-catenin, Bisleuconothine A prevents its nuclear translocation and the transcription of Wnt target genes, ultimately leading to cell cycle arrest and apoptosis.[4][5]

Synthetic 2,4-disubstituted-1,7-naphthyridine derivatives have also been explored for their anticancer potential, with some compounds exhibiting significant cytotoxic activity against lymphoblastic leukemia, cervical carcinoma, and promyeloblast cells.[1][6] Furthermore, a series of 1,7-naphthyridine analogues have been identified as inhibitors of Phosphatidylinositol-4-Phosphate 5-Kinase Type II Alpha (PIP4K2A), a lipid kinase implicated in tumor suppression.[1]

Quantitative Anticancer Activity Data

| Compound/Derivative Class | Cancer Cell Line(s) | IC50 | Reference(s) |

| Bisleuconothine A | SW480 (colon) | 2.74 µM | [3] |

| HCT116 (colon) | 3.18 µM | [3] | |

| HT29 (colon) | 1.09 µM | [3] | |

| SW620 (colon) | 3.05 µM | [3] | |

| 2,4-disubstituted-1,7-naphthyridine (Compound 17a) | MOLT-3 (lymphoblastic leukemia) | 9.1 ± 2.0 µM | [6] |

| HeLa (cervical carcinoma) | 13.2 ± 0.7 µM | [6] | |

| HL-60 (promyeloblast) | 8.9 ± 2.2 µM | [6] | |

| 1,7-Naphthyridine analogues | (PIP4K2A inhibition) | 0.066 to 18.0 µM | [1] |

Experimental Protocol: MTT Assay for Anticancer Activity

The antiproliferative activity of 1,7-naphthyridine derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7] This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere for 24 hours.[7]

-

Compound Treatment: Cells are treated with varying concentrations of the 1,7-naphthyridine derivatives.[7]

-

Incubation: The plate is incubated for a period of 48-72 hours.[7]

-

MTT Addition: MTT solution is added to each well, and the plate is incubated for 4 hours to allow for the formation of formazan crystals by metabolically active cells.[7]

-

Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[7]

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[7]

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.[7]

Signaling Pathway: Wnt Signaling Inhibition by Bisleuconothine A

Caption: Wnt signaling inhibition by Bisleuconothine A.

Anti-inflammatory Activity: Modulation of Kinase Pathways

Certain 1,7-naphthyridine derivatives have emerged as potent anti-inflammatory agents. A notable example is a series of 1,7-naphthyridine 1-oxides that act as selective inhibitors of p38 mitogen-activated protein (MAP) kinase.[7][8] Inhibition of p38 MAP kinase is a key therapeutic strategy for inflammatory diseases, as this kinase plays a crucial role in the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α).[7][8] These compounds have demonstrated a significant reduction in lipopolysaccharide (LPS)-induced TNF-α production in human whole blood.[7] Furthermore, in vivo studies have confirmed their oral efficacy in murine models of inflammation.[8]

Quantitative Anti-inflammatory Activity Data

| Compound/Derivative Class | Assay/Model | Endpoint | ED50 | Reference(s) |

| 1,7-Naphthyridine 1-oxides | Acute murine model of inflammation | LPS-induced TNF-α production | 0.5 mg/kg (oral) | [7][8] |

| 1,7-Naphthyridine 1-oxides | Chronic model of adjuvant arthritis (rats) | Reduction of inflammation | < 1 mg/kg (oral) | [8] |

Experimental Protocol: In Vivo Assessment of Anti-inflammatory Activity

This protocol outlines a common in vivo model to evaluate the anti-inflammatory activity of test compounds.[7]

Methodology:

-

Animal Model: Male BALB/c mice are typically used.

-

Compound Administration: The 1,7-naphthyridine derivative is administered orally at various doses.[8]

-

LPS Challenge: After a specific pre-treatment time (e.g., 1.5 hours), mice are challenged with an intraperitoneal injection of lipopolysaccharide (LPS) to induce an inflammatory response.[8]

-

Blood Collection: Blood samples are collected at a specified time point after the LPS challenge.

-

Cytokine Analysis: Plasma levels of TNF-α are quantified using an enzyme-linked immunosorbent assay (ELISA).

-

ED50 Calculation: The effective dose that causes 50% inhibition of TNF-α production (ED50) is determined.[8]

Signaling Pathway: p38 MAP Kinase Inhibition

References

- 1. Enantioselective synthesis of an axially chiral 1,7-naphthyridine-6-carboxamide derivative having potent antagonist activity at the NK1 receptor - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Enantioselective synthesis of an axially chiral 1,7-naphthyridine-6-carboxamide derivative having potent antagonist activity at the NK 1 receptor - Chemical Communications (RSC Publishing) DOI:10.1039/A805333B [pubs.rsc.org]

- 3. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bisleuconothine A, a bisindole alkaloid, inhibits colorectal cancer cell in vitro and in vivo targeting Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bisleuconothine A, a bisindole alkaloid, inhibits colorectal cancer cell in vitro and in vivo targeting Wnt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 7. benchchem.com [benchchem.com]

- 8. 1,7-Naphthyridine 1-oxides as novel potent and selective inhibitors of p38 mitogen activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1H-1,7-Naphthyridin-4-one: Chemical Structure, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,7-naphthyridine scaffold is a prominent heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide focuses on a key derivative, 1H-1,7-naphthyridin-4-one, providing a comprehensive overview of its chemical structure, numbering, synthetic methodologies, and known biological significance. This document aims to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on the 1,7-naphthyridine core.

Chemical Structure and Numbering

The fundamental structure of this compound consists of two fused pyridine rings, with one of the rings in a pyridin-4-one tautomeric form. The systematic numbering of the 1,7-naphthyridine ring system, as dictated by IUPAC nomenclature for fused heterocyclic systems, is crucial for the unambiguous identification of its derivatives. The numbering commences from the nitrogen atom in the fully aromatic ring, proceeding to give the second heteroatom the lowest possible number.

Caption: IUPAC numbering of the this compound scaffold.

The IUPAC name for this compound is This compound . The presence of the hydrogen atom at position 1 is explicitly stated.

Physicochemical Properties

While extensive experimental data for the parent this compound is not widely published, key physicochemical properties can be predicted or are available for the core structure.

| Property | Value | Source |

| Molecular Formula | C₈H₆N₂O | - |

| Molecular Weight | 146.15 g/mol | - |

| IUPAC Name | This compound | [] |

| CAS Number | 60122-51-2 | [] |

Synthesis Protocols

The synthesis of the this compound core can be achieved through various strategies, often involving the construction of the second pyridine ring onto a pre-existing pyridine derivative. A common approach involves the thermal cyclization of substituted aminopyridines. While a specific protocol for the parent compound is not detailed in the provided search results, a representative synthesis for a substituted analog, 8-bromo-1,7-naphthyridin-4(1H)-one, is described and can be adapted.[2]

General Experimental Workflow for the Synthesis of Substituted 1,7-Naphthyridin-4-ones:

Caption: Generalized synthetic workflow for 1,7-naphthyridin-4-one derivatives.

Example Protocol: Synthesis of 8-bromo-1,7-naphthyridin-4(1H)-one [2]

A detailed experimental protocol for a related compound, 8-bromo-1,7-naphthyridin-4(1H)-one, involves the thermolysis of 5-{[(2-bromopyridin-3-yl)amino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione. This reaction is typically carried out in a high-boiling solvent like diphenyl ether at elevated temperatures for a short duration. The product precipitates upon cooling and can be further purified by recrystallization.

Spectroscopic and Crystallographic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

1H and 13C NMR spectroscopy are powerful tools for confirming the structure. The chemical shifts of the protons and carbons are influenced by the electron-withdrawing effects of the nitrogen atoms and the carbonyl group.

-

1H NMR: Aromatic protons are expected to appear in the downfield region (typically δ 7.0-9.0 ppm). The N-H proton of the pyridinone ring would likely appear as a broad singlet at a higher chemical shift.

-

13C NMR: The carbonyl carbon (C4) is expected to have a characteristic chemical shift in the range of δ 160-180 ppm. The other aromatic carbons would appear in the δ 110-160 ppm region.

X-ray Crystallography:

Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and crystal packing. While crystallographic data for the parent this compound is not available in the search results, data for a derivative, 4-chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one, has been reported.[3] This data confirms the planar nature of the fused ring system.

| Crystallographic Data for a 1,7-Naphthyridine Derivative | |

| Compound | 4-chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 9.3983(4) Å, b = 13.8786(5) Å, c = 13.5643(5) Å, β = 107.663(3)° |

| Reference | [3] |

Biological Activity and Therapeutic Potential

The 1,7-naphthyridine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets. Derivatives of 1,7-naphthyridine have shown promise in several therapeutic areas, particularly in oncology.[4]

Anticancer Activity:

A significant area of investigation for 1,7-naphthyridine derivatives is their potential as anticancer agents.[4] One notable mechanism of action is the inhibition of phosphatidylinositol-4-phosphate 5-kinase type II alpha (PIP4K2A), a lipid kinase implicated in tumor suppression.[5][6][7]

Inhibition of PIP4K2A Signaling Pathway:

Inhibition of PIP4K2A by 1,7-naphthyridine-based compounds can modulate cellular signaling pathways that are critical for cancer cell proliferation and survival.

Caption: Inhibition of the PIP4K2A signaling pathway by 1,7-naphthyridin-4-one derivatives.

A number of 1,7-naphthyridine analogues have been evaluated for their PIP4K2A inhibitory activity, with some compounds exhibiting IC₅₀ values in the nanomolar range.[5] This highlights the potential of the this compound scaffold as a starting point for the design of potent and selective PIP4K2A inhibitors.

Quantitative Data on Biological Activity:

| Compound Class | Target | Activity (IC₅₀) | Reference |

| 1,7-Naphthyridine Analogues | PIP4K2A | 0.066 to 18.0 µM | [5] |

| Bisleuconothine A (a 1,7-naphthyridine alkaloid) | Wnt Signaling Pathway | - | [4] |

| 2,4-disubstituted-1,7-naphthyridines | Various cancer cell lines | - | [4] |

Conclusion

This compound represents a valuable heterocyclic core for the development of novel therapeutic agents. Its chemical tractability allows for the synthesis of diverse libraries of derivatives. The demonstrated anticancer activity, particularly through the inhibition of targets like PIP4K2A, underscores the importance of further research into this scaffold. This technical guide provides a foundational understanding of the chemistry and biology of this compound, intended to facilitate and inspire future drug discovery efforts.

References

- 2. pubs.acs.org [pubs.acs.org]

- 3. 4-Chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. discovery.researcher.life [discovery.researcher.life]

An In-depth Technical Guide to the Physicochemical Properties of 1H-1,7-Naphthyridin-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,7-naphthyridine scaffold is a significant pharmacophore in modern drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties. This technical guide focuses on the core physicochemical properties of 1H-1,7-naphthyridin-4-one, a fundamental structure within this class. A comprehensive understanding of these properties is crucial for predicting the compound's behavior in biological systems, optimizing its formulation, and guiding the development of novel therapeutics. This document provides a summary of available quantitative data, detailed experimental protocols for key physicochemical assays, and a visualization of a relevant biological pathway to support further research and development.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic profiles. While experimental data for this compound is limited in the public domain, predicted values provide a valuable starting point for research. The following tables summarize the key physicochemical parameters.

Table 1: General and Predicted Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₆N₂O | --INVALID-LINK--[] |

| Molecular Weight | 146.15 g/mol | --INVALID-LINK--[] |

| CAS Number | 60122-51-2 | --INVALID-LINK--[] |

| Predicted Boiling Point | 295.3 ± 40.0 °C | --INVALID-LINK-- |

| Predicted Density | 1.267 ± 0.06 g/cm³ | --INVALID-LINK-- |

| Predicted pKa | 8.35 ± 0.10 | --INVALID-LINK-- |

Table 2: Physicochemical Properties of a Structurally Related Analog (7-Methyl-1,8-naphthyridin-4(1H)-one)

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O | --INVALID-LINK--[2] |

| Molecular Weight | 160.17 g/mol | --INVALID-LINK--[2] |

| Melting Point | 235-240 °C | --INVALID-LINK-- |

| Predicted XLogP3 | 1.2 | --INVALID-LINK--[2] |

Biological Activity and Relevant Signaling Pathways

Derivatives of the 1,7-naphthyridine scaffold have been shown to possess significant biological activity. Notably, some have been identified as inhibitors of the Wnt signaling pathway, a critical pathway that is often dysregulated in various cancers.[3][4][5] The canonical Wnt signaling pathway plays a crucial role in cell proliferation, differentiation, and migration.[3][6][7] Its aberrant activation is a key driver in the initiation and progression of numerous malignancies.[3][8][9]

The diagram below illustrates a simplified representation of the canonical Wnt signaling pathway and the point of potential inhibition by 1,7-naphthyridine derivatives. In the absence of a Wnt ligand, β-catenin is targeted for degradation by a destruction complex. Upon Wnt binding to its receptor, this complex is inactivated, leading to the accumulation and nuclear translocation of β-catenin, which then activates target gene expression, promoting cell proliferation.

Experimental Protocols

Accurate determination of physicochemical properties is fundamental to drug development. The following sections detail standardized experimental protocols that can be employed to measure the key properties of this compound.

Melting Point Determination

The melting point is a crucial indicator of purity. A sharp melting range typically signifies a pure compound, while a broad range often indicates the presence of impurities.

Methodology: Capillary Melting Point Apparatus

-

Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

-

Heating: The sample is heated at a steady rate of 1-2 °C per minute.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded. This range is the melting point of the compound.[10][11][12]

-

Calibration: The apparatus should be calibrated using standards with known melting points.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. It is a critical parameter for predicting the ionization state of a compound at different physiological pH values, which in turn affects its solubility, permeability, and receptor binding.

Methodology: UV-Vis Spectrophotometry

This method is suitable for compounds containing a chromophore close to the ionization center, resulting in a pH-dependent change in the UV-Vis spectrum.

-

Solution Preparation: A stock solution of the compound is prepared in a suitable solvent (e.g., DMSO). A series of buffer solutions with known pH values (e.g., from pH 2 to 12) and constant ionic strength are also prepared.[13][14]

-

Measurement: A small aliquot of the stock solution is added to each buffer solution in a 96-well plate or individual cuvettes. The UV-Vis spectrum (e.g., 230-500 nm) of each solution is recorded.[13][15]

-

Data Analysis: The absorbance at a specific wavelength where the change is maximal is plotted against the pH. The pKa is the pH at which the inflection point of the resulting sigmoidal curve occurs.[16] This can be determined by fitting the data to the Henderson-Hasselbalch equation.[16]

Aqueous Solubility Determination

Aqueous solubility is a key factor influencing drug absorption and bioavailability. The shake-flask method is a widely accepted technique for determining thermodynamic solubility.

Methodology: Shake-Flask Method

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask.[17][18][19][20]

-

Equilibration: The flask is agitated in a temperature-controlled shaker bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[17][20][21]

-

Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the compound in the clear supernatant is determined using a suitable analytical method, such as HPLC-UV or LC-MS/MS.[21]

LogP Determination

The logarithm of the partition coefficient (LogP) between n-octanol and water is a measure of a compound's lipophilicity. It is a critical parameter for predicting membrane permeability and overall drug-likeness.

Methodology: HPLC-based Determination

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common and rapid method for estimating LogP values.

-

System Setup: An HPLC system with a C18 column is used. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).

-

Calibration: A series of standard compounds with known LogP values are injected, and their retention times are measured. A calibration curve is generated by plotting the logarithm of the retention factor (k') against the known LogP values.[22]

-

Sample Analysis: The this compound sample is injected under the same chromatographic conditions, and its retention time is determined.

-

LogP Calculation: The LogP of the sample is calculated from its retention time using the calibration curve.[22][23][24]

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. While experimental data for this specific molecule is not widely available, the provided predicted values, along with data from closely related analogs, offer valuable insights for researchers. The detailed experimental protocols serve as a practical resource for the in-house determination of these critical parameters. Furthermore, the visualization of the Wnt signaling pathway highlights a potential mechanism of action for this class of compounds, offering a rationale for their development as anticancer agents. Continued investigation into the experimental properties and biological activities of this compound and its derivatives is warranted to fully elucidate their therapeutic potential.

References

- 2. 7-Methyl-1,8-naphthyridin-4(1H)-one | C9H8N2O | CID 5373676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The Wnt Signaling Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The role of WNT signaling in cancer: from mechanisms to therapeutics - ecancer [ecancer.org]

- 7. The Role of Wnt Signaling in Cancer | Technology Networks [technologynetworks.com]

- 8. Wnt signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. byjus.com [byjus.com]

- 12. pennwest.edu [pennwest.edu]

- 13. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pharmaguru.co [pharmaguru.co]

- 16. hi-tec.tripod.com [hi-tec.tripod.com]

- 17. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 18. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 19. downloads.regulations.gov [downloads.regulations.gov]

- 20. bioassaysys.com [bioassaysys.com]

- 21. enamine.net [enamine.net]

- 22. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 23. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 24. pubs.acs.org [pubs.acs.org]

The 1,7-Naphthyridine Core: A Comprehensive Review of Isomeric Activities and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The 1,7-naphthyridine scaffold, a unique bicyclic heteroaromatic system, has garnered significant attention in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. This technical guide provides an in-depth review of 1,7-naphthyridine isomers, summarizing their therapeutic activities with quantitative data, detailing key experimental protocols, and visualizing associated signaling pathways and experimental workflows.

Diverse Biological Activities of 1,7-Naphthyridine Derivatives

1,7-Naphthyridine derivatives have demonstrated a broad spectrum of pharmacological effects, including potent anticancer, anti-inflammatory, and central nervous system (CNS) activities.[1] The strategic placement of nitrogen atoms in the fused pyridine rings creates a unique electronic and structural landscape, making the 1,7-naphthyridine core a privileged scaffold for interacting with various biological targets.[2]

Anticancer Activity

A significant area of investigation for 1,7-naphthyridine derivatives is their potential as anticancer agents. These compounds have shown cytotoxicity against a range of cancer cell lines through various mechanisms of action.[1]

One notable natural product, Bisleuconothine A, a 1,7-naphthyridine alkaloid, exhibits potent antiproliferative activity against human colon cancer cell lines by inhibiting the Wnt signaling pathway.[1][3][4] Synthetic derivatives, such as 2,4-disubstituted-1,7-naphthyridines, have also demonstrated significant cytotoxic effects against leukemia, cervical carcinoma, and promyeloblast cells.[1] Furthermore, a series of 1,7-naphthyridine analogues have been identified as inhibitors of Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A), a lipid kinase implicated in tumor suppression, with IC50 values ranging from 0.066 to 18.0 μM.[5]

Table 1: Anticancer Activity of 1,7-Naphthyridine Derivatives

| Compound/Derivative Class | Target/Mechanism | Cell Line(s) | Activity (IC50) | Reference(s) |

| Bisleuconothine A | Wnt Signaling Inhibition | SW480, HCT116, HT29, SW620 (Colon Cancer) | 1.09 - 3.18 µM | [3][4] |

| 2,4-disubstituted-1,7-naphthyridines (e.g., 17a) | Not specified | MOLT-3 (Lymphoblastic Leukemia), HeLa (Cervical Carcinoma), HL-60 (Promyeloblast) | 8.9 - 13.2 µM | [6] |

| 1,7-Naphthyridine Analogues | PIP4K2A Inhibition | Not specified | 0.066 - 18.0 µM | [5] |

Anti-inflammatory Activity

Certain 1,7-naphthyridine derivatives have emerged as promising anti-inflammatory agents. A series of 1,7-naphthyridine 1-oxides have been identified as potent and selective inhibitors of p38 mitogen-activated protein (MAP) kinase, a key target in inflammatory diseases.[1][7] These compounds effectively reduce the production of the pro-inflammatory cytokine TNFα in lipopolysaccharide (LPS)-induced human whole blood and have demonstrated oral efficacy in murine models of inflammation.[1][7]

Table 2: Anti-inflammatory Activity of 1,7-Naphthyridine Derivatives

| Compound/Derivative Class | Target/Mechanism | Model | Endpoint | Activity (ED50) | Reference(s) |

| 1,7-Naphthyridine 1-Oxides | p38 MAP Kinase Inhibition | Acute murine model of inflammation | LPS-induced TNFα production | 0.5 mg/kg (oral) | [7] |

| 1,7-Naphthyridine 1-Oxides | p38 MAP Kinase Inhibition | Chronic rat model of adjuvant arthritis | Established disease | < 1 mg/kg (oral) | [7] |

Central Nervous System (CNS) Activity

The 1,7-naphthyridine scaffold has also been explored for its potential in treating CNS disorders. Axially chiral 1,7-naphthyridine-6-carboxamide derivatives have been synthesized and evaluated as tachykinin NK1 receptor antagonists.[1] The NK1 receptor is involved in various physiological processes, including pain, depression, and inflammation. These compounds have shown excellent in vitro antagonistic activity, potently inhibiting the binding of the natural ligand, substance P, to the human NK1 receptor.[1]

Table 3: CNS Activity of 1,7-Naphthyridine Derivatives

| Compound/Derivative Class | Target/Mechanism | Assay | Activity (IC50) | Reference(s) |

| Axially chiral 1,7-naphthyridine-6-carboxamide derivatives | NK1 Receptor Antagonism | Inhibition of [¹²⁵I]BH-SP binding in human IM-9 cells | 0.28 - 0.45 nM | [8] |

Key Experimental Protocols

Synthesis of the 1,7-Naphthyridine Core

Several synthetic routes to the 1,7-naphthyridine core have been developed. One common approach is based on the Friedländer annulation, which involves the condensation of a 2-amino pyridine derivative with a β-dicarbonyl compound or its equivalent.[9]

General Protocol for Friedländer Synthesis:

-

Preparation of the 2-aminopyridine precursor: Start with a suitably substituted pyridine ring. If necessary, introduce an amino group at the 2-position and a formyl or acetyl group at the 3-position.

-

Condensation reaction: React the 2-aminopyridine derivative with a compound containing a methylene group alpha to a carbonyl group (e.g., a ketone, ester, or nitrile).

-

Cyclization: The condensation is typically followed by an acid- or base-catalyzed intramolecular cyclization to form the fused pyridine ring, yielding the 1,7-naphthyridine scaffold.

-

Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[1]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the 1,7-naphthyridine derivatives and a vehicle control. Incubate for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

In Vivo LPS-Induced TNF-α Production Assay

This in vivo assay is used to evaluate the anti-inflammatory activity of compounds by measuring their ability to inhibit the production of the pro-inflammatory cytokine TNF-α induced by lipopolysaccharide (LPS) in mice.[7]

Protocol:

-

Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the 1,7-naphthyridine derivative or vehicle control to the mice via the desired route (e.g., oral gavage).

-

LPS Challenge: After a specified time (e.g., 1.5 hours), challenge the mice with an intraperitoneal injection of LPS (e.g., 5 mg/kg) to induce an inflammatory response.[10]

-

Blood Collection: At the time of peak TNF-α production (typically 1-2 hours after LPS injection), collect blood samples from the mice.[10][11]

-

Serum Preparation: Separate the serum from the blood samples by centrifugation.

-

TNF-α Measurement: Quantify the levels of TNF-α in the serum using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis: Compare the TNF-α levels in the compound-treated groups to the vehicle-treated control group to determine the percentage of inhibition and calculate the ED50 value.

Radioligand Binding Assay for NK1 Receptor

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the NK1 receptor, thereby determining the compound's binding affinity (Ki).[6][12]

Protocol:

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human NK1 receptor (e.g., IM-9 or HEK293 cells).

-

Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled NK1 receptor antagonist (e.g., [¹²⁵I]BH-SP) and varying concentrations of the unlabeled test compound.

-

Incubation: Allow the binding reaction to reach equilibrium by incubating the plate for a specific time at a controlled temperature (e.g., 3 hours at 4°C).[13]

-

Filtration: Rapidly separate the bound and free radioligand by filtering the contents of each well through glass fiber filters using a cell harvester.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve. Determine the IC50 value and calculate the Ki value using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

Wnt Signaling Pathway Inhibition by Bisleuconothine A

The Wnt signaling pathway is crucial for cell proliferation and differentiation, and its aberrant activation is a hallmark of many cancers, including colorectal cancer.[5][14] Bisleuconothine A has been shown to inhibit this pathway by promoting the phosphorylation of β-catenin, which leads to its degradation and prevents its translocation to the nucleus where it would otherwise activate target gene expression.[4][5][14]

p38 MAP Kinase Signaling Pathway

The p38 MAP kinase pathway is a key signaling cascade involved in cellular responses to stress and inflammation.[15][16] Activation of this pathway leads to the production of pro-inflammatory cytokines like TNF-α. 1,7-Naphthyridine 1-oxides act as inhibitors of p38 MAP kinase, thereby blocking this inflammatory cascade.[1][7]

PIP4K2A Signaling in Cancer

Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A) is a lipid kinase that catalyzes the conversion of phosphatidylinositol-5-phosphate (PI5P) to phosphatidylinositol-4,5-bisphosphate (PI(4,5)P2).[5][17] Dysregulation of PIP4K2A has been implicated in various cancers.[3][18] 1,7-Naphthyridine analogues that inhibit PIP4K2A can modulate downstream signaling pathways, affecting cell proliferation and survival.

General Workflow for Anticancer Drug Screening

The process of screening compounds for anticancer activity typically follows a multi-step workflow, starting with in vitro assays and potentially progressing to in vivo studies for promising candidates.

References

- 1. Enantioselective synthesis of an axially chiral 1,7-naphthyridine-6-carboxamide derivative having potent antagonist activity at the NK1 receptor - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Non-canonical functions of PIP4K2A and its role in cancer biology: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regulatory Network and Prognostic Effect Investigation of PIP4K2A in Leukemia and Solid Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Bisleuconothine A, a bisindole alkaloid, inhibits colorectal cancer cell in vitro and in vivo targeting Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. electronicsandbooks.com [electronicsandbooks.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Bisleuconothine A, a bisindole alkaloid, inhibits colorectal cancer cell in vitro and in vivo targeting Wnt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. What are PIP4K2A inhibitors and how do they work? [synapse.patsnap.com]

- 18. Exploring new mechanisms in cancer molecular pathways and pathogenic cell transformation: PIP4K2A as a prognostic marker and therapeutic target in cutaneous malignant melanoma - PMC [pmc.ncbi.nlm.nih.gov]

Early-Stage Research on 1H-1,7-Naphthyridin-4-one Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-1,7-naphthyridin-4-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This heterocyclic core, composed of two fused pyridine rings, offers a versatile template for the design of novel therapeutic agents. Early-stage research has highlighted the potential of this compound analogs in various therapeutic areas, including oncology, inflammation, and central nervous system (CNS) disorders. This technical guide provides an in-depth overview of the current landscape of early-stage research on these promising compounds, focusing on their synthesis, biological evaluation, and structure-activity relationships (SAR). The guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the exploration of this chemical space.

Biological Activities and Therapeutic Potential

This compound analogs have been investigated for a range of pharmacological effects, with significant findings in the following areas:

-

Anticancer Activity: Numerous studies have demonstrated the potent cytotoxic effects of this compound derivatives against a variety of cancer cell lines. Mechanisms of action include the inhibition of key signaling pathways implicated in cancer progression, such as the Wnt signaling pathway, and the targeting of specific enzymes like PIP4K2A and PARP1.[1]

-

Anti-inflammatory Activity: Certain analogs have shown promising anti-inflammatory properties, primarily through the inhibition of p38 MAP kinase, a key regulator of pro-inflammatory cytokine production.[1]

-

Central Nervous System (CNS) Activity: The 1,7-naphthyridine scaffold has been successfully modified to yield potent antagonists of the tachykinin NK1 receptor, which is involved in pain, depression, and inflammation.[2]

Quantitative Data Summary

The following tables summarize the quantitative biological data for representative this compound analogs and related derivatives from various studies.

Table 1: Anticancer Activity of 1,7-Naphthyridine Derivatives

| Compound/Analog Class | Target/Cell Line | IC50/EC50 | Reference |

| Benzo[de][2][3]naphthyridin-7(8H)-one Analog (Compound 26) | PARP1 | 0.31 nM | [1] |

| Benzo[de][2][3]naphthyridin-7(8H)-one Analog (Compound 41) | MDA-MB-436 (BRCA1 deficient) | < 0.26 nM (CC50) | [1] |

| 2,4-disubstituted-1,7-naphthyridine (Compound 17a) | MOLT-3 (Lymphoblastic leukemia) | 9.1 ± 2.0 µM | |

| 2,4-disubstituted-1,7-naphthyridine (Compound 17a) | HeLa (Cervical carcinoma) | 13.2 ± 0.7 µM | |

| 2,4-disubstituted-1,7-naphthyridine (Compound 17a) | HL-60 (Promyeloblast) | 8.9 ± 2.2 µM | |

| 1,7-Naphthyridine Analog (BAY-091) | PIP4K2A | 0.066 µM | [4] |

Table 2: Anti-inflammatory Activity of 1,7-Naphthyridine Derivatives

| Compound/Analog Class | Target | IC50 | Reference |

| 1,7-Naphthyridone 1-oxide | p38 MAP Kinase | Potent Inhibition | [1] |

Table 3: CNS Activity of 1,7-Naphthyridine Derivatives

| Compound/Analog Class | Target | IC50 | Reference |

| Axially chiral 1,7-naphthyridine-6-carboxamide ((aR,9R)-8b) | Human NK1 Receptor | 0.45 nM | [5] |